5-Formyl-2-hydroxyphenyl acetate

Description

The exact mass of the compound 5-Formyl-2-hydroxyphenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Formyl-2-hydroxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-2-hydroxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

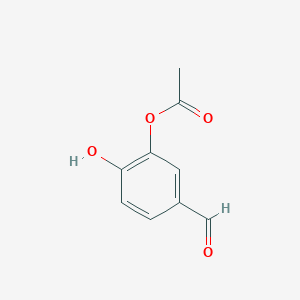

Structure

3D Structure

Properties

IUPAC Name |

(5-formyl-2-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(11)13-9-4-7(5-10)2-3-8(9)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOCBYONMYMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294316 | |

| Record name | 5-formyl-2-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65298-99-9 | |

| Record name | NSC95801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-formyl-2-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-Formyl-2-hydroxyphenyl acetate?

An In-Depth Technical Guide to the Chemical Properties of 5-Formyl-2-hydroxyphenyl acetate

Executive Summary: 5-Formyl-2-hydroxyphenyl acetate, also known as 3-acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound of significant interest to the scientific community. Its unique molecular architecture, featuring formyl, hydroxyl, and acetate moieties, renders it a versatile intermediate in advanced organic synthesis. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic utility, designed for researchers, scientists, and professionals in drug development and materials science. We will explore the interplay of its functional groups, which dictates its chemical behavior and establishes it as a valuable scaffold for the synthesis of complex molecules, including heterocyclic compounds and fluorophore precursors.

Molecular Structure and Physicochemical Properties

5-Formyl-2-hydroxyphenyl acetate (CAS No: 65298-99-9) is a substituted aromatic aldehyde. The strategic placement of an electron-withdrawing formyl group, an electron-donating hydroxyl group, and a hydrolyzable acetate group on the phenyl ring creates a molecule with distinct regions of reactivity.

Chemical Structure Analysis

The molecule's structure is centered on a benzene ring substituted at positions 1, 2, and 4. The acetate group at position 1, the hydroxyl at position 2, and the formyl at position 5 (relative to the acetate) define its chemical identity.

Caption: Workflow for the selective reduction of the formyl group.

Application as a Synthetic Scaffold

The structural framework of this compound is ideal for generating diverse molecular libraries. It serves as a crucial precursor for:

-

Schiff Bases: Condensation of the formyl group with primary amines.

-

Chalcones: Aldol condensation with acetophenones.

-

Heterocycles: As a key component in multi-component reactions, such as the Hantzsch thiazole synthesis, to build ring systems. [1]* Fluorophores: The hydroxyphenyl acetate moiety can be incorporated into larger conjugated systems to modulate the photophysical properties of fluorescent dyes. [1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of 5-Formyl-2-hydroxyphenyl acetate, grounded in established organic chemistry principles.

Synthesis via Fries Rearrangement

A plausible synthetic route involves the acetylation of 4-hydroxybenzaldehyde followed by a Lewis acid-catalyzed Fries rearrangement. This reaction rearranges the acyl group from the phenolic oxygen to the ortho position on the aromatic ring. [2][3] Step 1: Acetylation of 4-Hydroxybenzaldehyde

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Perform an aqueous workup with dilute HCl, followed by a saturated NaHCO₃ wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-formylphenyl acetate.

Step 2: Fries Rearrangement

-

To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 eq), add 4-formylphenyl acetate (1.0 eq) portion-wise at 0 °C.

-

Heat the reaction mixture to 120-140 °C for 2-3 hours. Higher temperatures favor the formation of the para-rearranged product, which in this case is the desired ortho-hydroxy product relative to the ester. [3]3. Cool the reaction to room temperature and then carefully quench by pouring onto crushed ice with concentrated HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 5-Formyl-2-hydroxyphenyl acetate.

Characterization Workflow

Caption: A standard workflow for the characterization of synthesized compounds.

Safety and Handling

-

Skin Irritation (H315): May cause skin irritation. [4]* Eye Irritation (H319): May cause serious eye irritation. [4] Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

5-Formyl-2-hydroxyphenyl acetate is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to selectively manipulate the formyl, hydroxyl, and acetate moieties provides chemists with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its spectroscopic and chemical properties, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem. [Link]

-

Fries rearrangement - Grokipedia. [Link]

-

Fries rearrangement - Wikipedia. [Link]

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives - DigitalCommons@URI. [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390) - Human Metabolome Database. [Link]

-

4-Formyl-2-hydroxyphenyl acetate - SpectraBase. [Link]

-

Fries Rearrangement - Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0295017) - NP-MRD. [Link]

-

Fig. 6. 1 H-NMR analyses revealing various degrees of hydration. - ResearchGate. [Link]

-

Synthesis of 3-allyl-4-hydroxybenzaldehyde - PrepChem.com. [Link]

-

5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem. [Link]

-

4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - ChemBeq. [Link]

-

Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 5-Formyl-2-hydroxyphenyl acetate: A Strategic Intermediate in Synthetic Chemistry and Drug Discovery

This guide provides an in-depth technical overview of 5-Formyl-2-hydroxyphenyl acetate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, chemical reactivity, and strategic applications, grounded in established chemical principles.

Core Compound Identification and Properties

5-Formyl-2-hydroxyphenyl acetate, also known by its synonym 3-Acetoxy-4-hydroxybenzaldehyde, is a bifunctional aromatic compound whose value lies in its unique arrangement of reactive functional groups: a formyl (aldehyde), a hydroxyl (phenol), and an acetate (ester) group.[1] This trifecta of functionalities makes it a highly versatile scaffold in organic synthesis.

The strategic importance of this molecule stems from the differential reactivity of its functional groups. The acetate group serves as a stable and efficient protecting group for the phenolic hydroxyl, allowing chemists to perform selective reactions on the highly reactive formyl group without unintended side reactions at the phenol position.[1] Subsequently, the acetate can be easily hydrolyzed under mild conditions to liberate the free phenol for further derivatization.

Physicochemical Data

A summary of the key quantitative and identifying data for 5-Formyl-2-hydroxyphenyl acetate is presented below.

| Property | Value | Source(s) |

| CAS Number | 65298-99-9 | , |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | , |

| IUPAC Name | (5-formyl-2-hydroxyphenyl) acetate | |

| Synonym | 3-Acetoxy-4-hydroxybenzaldehyde | |

| Appearance | Crystalline solid; Off-white to light brown solid | , |

| Storage Conditions | 2-8°C, store under inert gas (e.g., Nitrogen) |

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an activated aromatic ring is a cornerstone transformation in organic synthesis. For substrates like phenols and their derivatives, the Vilsmeier-Haack reaction is an exceptionally effective and widely used method.[2][3][4] This reaction employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[5]

The Vilsmeier reagent is a mild electrophile, making the reaction highly selective for electron-rich aromatic systems, such as phenols.[3] The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the carbon of the iminium salt. A subsequent hydrolysis step during aqueous workup converts the resulting iminium intermediate into the final aldehyde product.[5]

Logical Workflow for Synthesis

The diagram below outlines the logical progression for synthesizing 5-Formyl-2-hydroxyphenyl acetate, starting from a suitable phenolic precursor and utilizing the Vilsmeier-Haack reaction.

Caption: Synthetic workflow for 5-Formyl-2-hydroxyphenyl acetate via Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 5-Formyl-2-hydroxyphenyl acetate

This protocol describes a representative lab-scale synthesis using the Vilsmeier-Haack reaction.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials and Reagents

-

2-Hydroxyphenyl acetate (Hydroquinone monoacetate)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

-

Formylation Reaction:

-

Dissolve 2-Hydroxyphenyl acetate (1.0 eq.) in anhydrous DCM.

-

Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Workup:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches excess POCl₃.

-

Stir the mixture for 30-60 minutes until all ice has melted.

-

Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to yield 5-Formyl-2-hydroxyphenyl acetate as a pure solid.

-

Applications in Drug Development and Medicinal Chemistry

The unique structure of 5-Formyl-2-hydroxyphenyl acetate makes it a valuable precursor in the synthesis of complex bioactive molecules and pharmaceutical intermediates.

Precursor for Pharmaceutical Metabolites

A key application is in the synthesis of active metabolites of known drugs. For instance, it serves as a potential starting material for producing hydroxytolterodine (HT), the primary active metabolite of the drug Tolterodine, which is used to treat overactive bladder.[1] In this context, the acetate acts as a protecting group for the phenol, while the formyl group is the handle for building the N,N-diisopropyl-3-phenylpropylamine side chain. The synthesis is completed by the reduction of the formyl group to the required hydroxymethyl group of the final metabolite.[1]

Scaffold for Biologically Active Derivatives

The compound's reactive sites are ideal for generating libraries of diverse molecular architectures for screening purposes.[1]

-

Formyl Group Reactions: The aldehyde can readily undergo reactions such as Knoevenagel condensation, Wittig reactions, reductive amination, and the formation of Schiff bases, hydrazones, and chalcones.

-

Phenolic Group Reactions: After deprotection (hydrolysis of the acetate), the free hydroxyl group can be alkylated or used in other coupling reactions.

Derivatives synthesized from this scaffold, particularly chalcones, have been investigated for a range of therapeutic activities, including potential antiviral properties.[1]

Utility in Solid-Phase Organic Synthesis (SPOS)

Solid-phase synthesis is a powerful tool for the high-throughput generation of compound libraries for drug discovery. The aldehyde functional group of 5-Formyl-2-hydroxyphenyl acetate serves as an effective "handle" for anchoring the molecule to a polymer resin, often through reductive amination with an amino-functionalized resin.[6] Once tethered, a series of chemical transformations can be performed on the molecule before the final product is cleaved from the solid support.

Strategic Role of Functional Groups in Synthesis

The diagram below illustrates the strategic utility of 5-Formyl-2-hydroxyphenyl acetate as a protected intermediate in a multi-step synthetic sequence.

Caption: Strategic use of 5-Formyl-2-hydroxyphenyl acetate in multi-step synthesis.

Conclusion

5-Formyl-2-hydroxyphenyl acetate is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its CAS number is 65298-99-9 and its molecular weight is 180.16 g/mol .[1][7] The presence of orthogonally reactive functional groups—a readily derivatizable aldehyde and a protected phenol—provides a robust platform for constructing complex molecular architectures. From its synthesis via classic named reactions like the Vilsmeier-Haack to its application in creating pharmaceutical metabolites and compound libraries, this intermediate demonstrates the power of strategic functional group manipulation in modern organic chemistry and drug discovery.

References

-

5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem . [Online]. Available: [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC . [Online]. Available: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps . [Online]. Available: [Link]

-

Vilsmeier–Haack reaction - Wikipedia . [Online]. Available: [Link]

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives - NIH . [Online]. Available: [Link]

-

Vilsmeier-Haack Reaction - YouTube . [Online]. Available: [Link]

Sources

- 1. 5-Formyl-2-hydroxyphenyl acetate | 65298-99-9 | Benchchem [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and functional groups of 5-Formyl-2-hydroxyphenyl acetate.

An In-Depth Technical Guide to 5-Formyl-2-hydroxyphenyl acetate: Structure, Properties, and Synthetic Utility

Introduction

5-Formyl-2-hydroxyphenyl acetate, also known by its IUPAC name (5-formyl-2-hydroxyphenyl) acetate or as 3-acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound of significant interest in synthetic organic chemistry.[1][2] With a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol , this compound serves as a versatile intermediate and building block for a wide range of more complex molecules.[2] Its structure, featuring a strategically arranged phenyl ring substituted with formyl, hydroxyl, and acetate groups, provides multiple reactive sites for chemical modification.[1] This unique arrangement makes it a valuable precursor in the synthesis of pharmaceuticals, including drug metabolites, and other biologically active compounds like flavonoids and quinones.[1]

Molecular Structure and Functional Groups

The chemical behavior and synthetic applicability of 5-Formyl-2-hydroxyphenyl acetate are dictated by the distinct properties and interplay of its three primary functional groups attached to a central benzene ring.

-

Aromatic Phenyl Ring : The core of the molecule is a stable benzene ring, which provides the foundational scaffold. The substituents on the ring influence its electron density and reactivity in electrophilic aromatic substitution reactions.

-

Formyl Group (-CHO) : This aldehyde group is a highly reactive and versatile functional handle.[1] It readily undergoes nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol.[1] Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the meta position. In spectroscopic analysis, the aldehydic proton is highly deshielded and typically appears as a singlet in the ¹H NMR spectrum around 9.8 ppm.[1]

-

Hydroxyl Group (-OH) : The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Its presence increases the electron density of the aromatic ring. It is also a key site for derivatization, such as etherification or esterification.

-

Acetate Group (-OCOCH₃) : This ester group serves a critical role, often acting as a protecting group for the more reactive phenolic hydroxyl.[1] This allows for selective reactions to be performed on other parts of the molecule, particularly the formyl group. The acetate can be readily removed (deprotected) under basic or acidic conditions to reveal the free hydroxyl group for subsequent transformations.[1]

The interplay between these groups—the electron-withdrawing aldehyde and the electron-donating hydroxyl and acetate functionalities—governs the molecule's overall reactivity and makes it a strategic intermediate in multi-step syntheses.[1]

Caption: Molecular structure of 5-Formyl-2-hydroxyphenyl acetate.

Synthesis and Experimental Protocols

The synthesis of 5-Formyl-2-hydroxyphenyl acetate can be accomplished via several routes. One common method involves the acetylation of a precursor like 5-formylsalicylic acid.[1] An alternative multi-step pathway begins with 4-formylphenol, proceeding through an acetylation followed by a Fries rearrangement.[1]

Protocol: Synthesis via Fries Rearrangement

This protocol outlines a potential multi-step synthesis starting from 4-formylphenol.

Step 1: Acetylation of 4-formylphenol to produce 4-formylphenyl acetate.

-

Combine 4-formylphenol, a molar excess of acetic anhydride, and a catalytic amount of sodium acetate in a round-bottom flask.

-

Reflux the mixture with stirring for 2-3 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Fries Rearrangement of 4-formylphenyl acetate.

-

In a flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-formylphenyl acetate from Step 1.

-

Add approximately 2.5 to 3 molar equivalents of anhydrous aluminum chloride (AlCl₃).

-

Heat the mixture, typically to around 120-140°C, for several hours.[1]

-

Monitor the progress of the rearrangement by TLC.

-

Once complete, cool the reaction vessel in an ice bath and slowly add dilute hydrochloric acid to decompose the aluminum complex.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 5-Formyl-2-hydroxyphenyl acetate.

Caption: Synthetic workflow for 5-Formyl-2-hydroxyphenyl acetate.

Spectroscopic Characterization

The structural confirmation of 5-Formyl-2-hydroxyphenyl acetate relies on a combination of spectroscopic techniques.

| Technique | Functional Group | Expected Chemical Shift / Absorption Band |

| ¹H NMR | Aldehyde (-CHO) | ~9.82-9.86 ppm (singlet)[1] |

| Aromatic (Ar-H) | ~7.07-7.71 ppm (multiplets)[1] | |

| Acetate (-COCH₃) | ~2.3 ppm (singlet) | |

| Hydroxyl (-OH) | Variable, broad singlet | |

| IR Spectroscopy | Ester C=O | Strong absorption ~1760 cm⁻¹ |

| Aldehyde C=O | Strong absorption ~1680 cm⁻¹ | |

| Phenolic O-H | Broad absorption ~3100-3400 cm⁻¹ | |

| Aromatic C=C | Absorptions ~1450-1600 cm⁻¹[3] | |

| Mass Spec. | Molecular Ion (M+) | m/z = 180.16[2] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for identifying the different types of protons. The aldehydic proton is characteristically found at a very high chemical shift (downfield) due to the deshielding effect of the carbonyl group.[1][4] The aromatic protons exhibit complex splitting patterns based on their positions relative to the functional groups.

-

Infrared (IR) Spectroscopy : IR analysis confirms the presence of the key functional groups. The spectrum will prominently display two distinct carbonyl (C=O) stretching bands: one for the acetate ester and another for the aldehyde.[1] A broad band corresponding to the O-H stretch of the hydroxyl group is also a key identifier.[3]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (180.16 g/mol ).[2]

Chemical Reactivity and Applications in Drug Development

The unique arrangement of functional groups makes 5-Formyl-2-hydroxyphenyl acetate a strategic precursor in medicinal chemistry and drug discovery.[1]

Key Reactions

-

Selective Reduction : The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation is critical in multi-step syntheses where the aldehyde is converted to a hydroxymethyl group while leaving the acetate ester intact.[1]

-

Condensation Reactions : The aldehyde functionality is a prime site for carbon-carbon bond formation. It readily participates in reactions like Knoevenagel and Aldol-type condensations, which are fundamental for building more complex molecular scaffolds.[1]

-

Heterocycle Formation : The formyl group is instrumental in constructing heterocyclic rings, such as in the Hantzsch thiazole synthesis, expanding the diversity of accessible molecular architectures.[1]

-

Solid-Phase Organic Synthesis (SPOS) : The aldehyde can act as a "handle" to anchor the molecule to a solid resin support. This enables the use of high-throughput solid-phase synthesis techniques to generate large libraries of derivatives for screening in drug discovery programs.[1]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and their metabolites. For example, it is a potential precursor for synthesizing metabolites of drugs like Tolterodine and 5-APB ("Benzo Fury").[1][5][6] In these syntheses, the acetate group protects the phenolic hydroxyl from unwanted side reactions, while the formyl group is modified to build the desired side chains.[1] The ability to generate drug metabolites is crucial for studying pharmacokinetics, toxicity, and for developing biomarkers of exposure.[5][6][7] The structural framework is also a scaffold for creating derivatives like Schiff bases, chalcones, and hydrazones, which have been investigated for a range of therapeutic activities.[1]

Caption: Selective reduction of the formyl group.

Conclusion

5-Formyl-2-hydroxyphenyl acetate is a pivotal molecule in organic synthesis, distinguished by its trifunctional aromatic structure. The strategic combination of a reactive formyl group, a protected hydroxyl group (acetate), and a free phenolic hydroxyl provides chemists with a versatile platform for constructing complex molecular targets. Its documented utility as an intermediate in the synthesis of drug metabolites and other biologically active compounds underscores its importance for researchers, scientists, and professionals in drug development. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full synthetic potential.

References

- Benchchem. (n.d.). 5-Formyl-2-hydroxyphenyl acetate | 65298-99-9.

-

PubChem. (n.d.). 5-Formyl-2-hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formyl-2-hydroxyphenyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 6. 1 H-NMR analyses revealing various degrees of hydration. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

-

PubMed Central. (2022). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Formyl-5-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

Sources

- 1. 5-Formyl-2-hydroxyphenyl acetate | 65298-99-9 | Benchchem [benchchem.com]

- 2. 5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

A Comprehensive Technical Guide to 5-Formyl-2-hydroxyphenyl acetate: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 5-Formyl-2-hydroxyphenyl acetate, a pivotal chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Known interchangeably as 3-Acetoxy-4-hydroxybenzaldehyde, this compound's unique trifunctional architecture—featuring aldehyde, hydroxyl, and acetate moieties—renders it a versatile building block for the synthesis of a diverse array of complex molecules, including flavonoids, quinones, and various pharmaceutical agents. This document will elucidate the compound's chemical identity, detail its synthesis and purification, explore its multifaceted applications with a focus on drug development, and provide mechanistic insights into its reactivity. Detailed experimental protocols and safety information are also included to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Chemical Identity and Physicochemical Properties

5-Formyl-2-hydroxyphenyl acetate is an aromatic organic compound that serves as a crucial precursor in numerous synthetic pathways. Its identity is well-established through various nomenclature systems and registry numbers.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature searches, a consolidated list of synonyms and identifiers for this compound is provided below. The confirmation that "5-Formyl-2-hydroxyphenyl acetate" and "3-Acetoxy-4-hydroxybenzaldehyde" refer to the same chemical entity is a critical first step for any researcher.[1]

| Identifier | Value |

| IUPAC Name | (5-formyl-2-hydroxyphenyl) acetate |

| Synonyms | 3-Acetoxy-4-hydroxybenzaldehyde, 5-Formyl-2-hydroxyphenyl acetate, Acetic acid 5-formyl-2-hydroxyphenyl ester, 3-(Acetyloxy)-4-hydroxybenzaldehyde |

| CAS Number | 65298-99-9 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Crystalline solid |

Chemical Structure

The structural arrangement of the functional groups on the phenyl ring is the cornerstone of this molecule's reactivity and utility.

Synthesis and Purification

The synthesis of 5-Formyl-2-hydroxyphenyl acetate is most commonly achieved through the acetylation of 5-formylsalicylic acid. This method is advantageous as the formyl group remains intact under the mild acetylation conditions required for the phenolic hydroxyl group.[1]

Synthetic Pathway: Acetylation of 5-Formylsalicylic Acid

The reaction involves the esterification of the phenolic hydroxyl group of 5-formylsalicylic acid using acetic anhydride. This transformation is typically catalyzed by a mild base, such as pyridine, or an acid catalyst.[1]

Experimental Protocol: Synthesis of 5-Formyl-2-hydroxyphenyl acetate

This protocol is a synthesized procedure based on established chemical principles for the acetylation of phenolic compounds.

Materials:

-

5-Formylsalicylic acid (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (catalytic amount, ~0.1 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylsalicylic acid in dichloromethane.

-

Addition of Reagents: To the stirred solution, add acetic anhydride followed by a catalytic amount of pyridine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-Formyl-2-hydroxyphenyl acetate as a crystalline solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to the literature value.

Applications in Organic Synthesis and Drug Development

The trifunctional nature of 5-Formyl-2-hydroxyphenyl acetate makes it a highly valuable and strategic intermediate in the synthesis of a wide range of more complex molecules.[1]

Building Block for Complex Molecules

The formyl and hydroxyl groups provide reactive sites for further chemical modifications, enabling its use in the construction of:

-

Flavonoids: These are a class of polyphenolic secondary metabolites found in plants and are known for their antioxidant and anti-inflammatory properties.

-

Quinones: These compounds are important in biological systems for electron transport and are also found in many natural products with medicinal properties.

-

Other Polyphenolic Compounds: The core structure of 5-Formyl-2-hydroxyphenyl acetate is a versatile scaffold for building a variety of polyphenolic structures.[1]

It can also be utilized in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling.[1]

Role as a Protected Precursor in Multi-Step Synthesis

In multi-step syntheses, the selective protection of functional groups is crucial to prevent unwanted side reactions. The acetate group in 5-Formyl-2-hydroxyphenyl acetate serves as a protecting group for the phenolic hydroxyl.[1] This is particularly useful in syntheses where the aldehyde group needs to be modified while the more reactive hydroxyl group is temporarily masked. The acetate can be readily removed (deprotected) under mild basic or acidic conditions to regenerate the free phenol when required.

A notable application is in the synthesis of drug metabolites. For instance, it can serve as a protected precursor in the synthesis of hydroxytolterodine, an active metabolite of the drug tolterodine. The synthesis would involve reacting the aldehyde with appropriate reagents to build the side chain, followed by deprotection of the acetate and reduction of the formyl group.[1]

Application in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis is a powerful technique for the rapid generation of large libraries of compounds for drug discovery.[2] The aldehyde functional group of 5-Formyl-2-hydroxyphenyl acetate can act as a "handle" for its attachment to an insoluble polymer support (resin).[2]

Sources

Solubility of 5-Formyl-2-hydroxyphenyl acetate in common lab solvents.

An In-Depth Technical Guide to the Solubility of 5-Formyl-2-hydroxyphenyl acetate

Prepared by: Senior Application Scientist

Introduction: Understanding 5-Formyl-2-hydroxyphenyl acetate

5-Formyl-2-hydroxyphenyl acetate, also known as 3-Acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol [1][2]. Its structure is characterized by a benzene ring substituted with a formyl (aldehyde), a hydroxyl (phenol), and an acetate (ester) group[3]. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules like Schiff bases, chalcones, and other derivatives with potential biological activity[3].

The successful use of this reagent in any experimental context, from reaction chemistry to biological screening, begins with a fundamental property: its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of dissolving 5-Formyl-2-hydroxyphenyl acetate in common laboratory solvents. We will explore the physicochemical principles that govern its solubility and provide a detailed protocol for its empirical determination.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 5-Formyl-2-hydroxyphenyl acetate offers several clues to its behavior.

-

Polar Features : The molecule possesses a hydroxyl (-OH) group, a formyl (-CHO) group, and an acetate (-OCOCH₃) group. The hydroxyl group is a strong hydrogen bond donor and acceptor. The carbonyls in the formyl and acetate groups are hydrogen bond acceptors. These polar functionalities suggest an affinity for polar solvents.

-

Non-Polar Features : The benzene ring is aromatic and non-polar, contributing to van der Waals interactions. This feature suggests some solubility in less polar organic solvents that can interact with the ring structure.

Therefore, 5-Formyl-2-hydroxyphenyl acetate is an amphiphilic molecule with both polar and non-polar characteristics. Its solubility will be a balance between these competing features.

Predictive Solubility in Common Laboratory Solvents

Based on these structural characteristics, we can predict the solubility of 5-Formyl-2-hydroxyphenyl acetate in various classes of solvents.

Caption: Predicted solubility based on intermolecular forces.

Table 1: Predicted Solubility of 5-Formyl-2-hydroxyphenyl acetate

| Solvent Class | Example Solvents | Relative Polarity¹ | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | 1.000 | Sparingly Soluble to Insoluble | The presence of multiple polar groups allows for some hydrogen bonding, but the non-polar aromatic ring limits overall aqueous solubility. |

| Methanol (MeOH) | 0.762 | Soluble | The alcohol can engage in hydrogen bonding with the solute's hydroxyl and carbonyl groups, while its short alkyl chain can interact with the benzene ring. | |

| Ethanol (EtOH) | 0.654 | Soluble | Similar to methanol, ethanol is an excellent solvent for moderately polar organic compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Very Soluble | A highly polar solvent capable of strong dipole-dipole interactions; excellent for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | 0.386 | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. | |

| Acetone | 0.355 | Soluble | A good general-purpose solvent for moderately polar compounds. | |

| Moderate Polarity | Dichloromethane (DCM) | 0.309 | Moderately Soluble | Balances polarity with the ability to solvate the aromatic ring. |

| Ethyl Acetate (EtOAc) | 0.228 | Moderately Soluble | Its ester functionality can interact with the polar groups of the solute. | |

| Non-Polar | Toluene | 0.099 | Sparingly Soluble | The aromatic nature of toluene allows for π-stacking interactions with the solute's benzene ring, but it lacks the polarity to effectively solvate the functional groups. |

| Hexane | 0.009 | Insoluble | As a non-polar alkane, its intermolecular forces (London dispersion) are too weak and dissimilar to overcome the crystal lattice energy of the polar solid. | |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | N/A | Soluble (with reaction) | The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a water-soluble sodium phenoxide salt. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | N/A | Insoluble | The compound lacks a basic functional group that can be protonated to form a water-soluble salt. |

¹Relative polarity values are from Christian Reichardt's solvent polarity scale[4].

Part 2: Experimental Protocol for Solubility Determination

Since specific solubility data is not widely published, an empirical determination is necessary. The following protocol provides a standardized method for qualitatively and quantitatively assessing the solubility of 5-Formyl-2-hydroxyphenyl acetate. This procedure is adapted from established methods for organic compound analysis[5][6][7].

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) before handling 5-Formyl-2-hydroxyphenyl acetate and all solvents[2][8][9][10].

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Conduct all operations in a well-ventilated fume hood.

Qualitative Solubility Assessment

This rapid test provides a general understanding of solubility in various solvents.

Materials:

-

5-Formyl-2-hydroxyphenyl acetate

-

Small test tubes (13x100 mm) and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, 5% w/v NaOH(aq), 5% v/v HCl(aq).

Procedure:

-

Preparation : Label one test tube for each solvent.

-

Addition of Solute : Add approximately 25 mg of 5-Formyl-2-hydroxyphenyl acetate to each test tube.

-

Addition of Solvent : Add 0.75 mL of the first solvent to the corresponding test tube[6].

-

Mixing : Vigorously shake or vortex the test tube for 60 seconds[5].

-

Observation : Allow the mixture to stand for 30 seconds and observe.

-

Soluble : The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble : Some solid dissolves, but undissolved particles remain. The solution may be hazy.

-

Insoluble : The solid does not appear to dissolve at all.

-

-

Record : Record the observation in a laboratory notebook.

-

Repeat : Repeat steps 3-6 for each solvent.

Workflow for Qualitative Solubility Testing

Caption: Experimental workflow for qualitative solubility determination.

Semi-Quantitative Solubility Determination

This method provides an approximate solubility value (e.g., in mg/mL).

Procedure:

-

Initial Setup : To a tared vial, add a known mass (e.g., 50.0 mg) of 5-Formyl-2-hydroxyphenyl acetate.

-

Solvent Titration : Using a calibrated pipette or burette, add the chosen solvent in small, precise increments (e.g., 0.1 mL).

-

Agitation : After each addition, cap the vial and vortex or agitate thoroughly until all solid appears to be dissolved or until it is clear that no more solid is dissolving.

-

Endpoint Determination : The endpoint is reached when the entire solid has just dissolved, forming a clear solution.

-

Calculation : Calculate the solubility using the following formula:

Solubility (mg/mL) = Total Mass of Solute (mg) / Total Volume of Solvent Added (mL)

-

Reporting : Report the result as "approx. XX mg/mL at ambient temperature (e.g., 22 °C)". For solvents where the compound is very soluble, the result might be reported as "> XX mg/mL".

Part 3: Field Insights and Troubleshooting

-

Kinetics vs. Thermodynamics : Solubility is a thermodynamic property, but the rate of dissolution is kinetic. If a compound appears insoluble, gentle warming may increase the dissolution rate. However, ensure the solution is cooled back to the target temperature to check for precipitation, as solubility is temperature-dependent.

-

Reactive Solvents : When testing solubility in 5% NaOH, the formation of the sodium phenoxide salt is a chemical reaction. The observed "solubility" is due to the formation of a new, more polar species. This is a crucial distinction for synthetic chemists, as the original compound is no longer present.

-

Metastable Solutions : It is possible to create a supersaturated solution, especially if heating is used. To check for this, scratch the inside of the vial with a glass rod or add a single seed crystal of the solute. If the solution is supersaturated, precipitation will be induced.

-

Purity : The purity of 5-Formyl-2-hydroxyphenyl acetate can affect its solubility. Impurities may enhance or decrease observed solubility. Always use a well-characterized sample for definitive measurements.

This guide provides a robust framework for understanding and determining the solubility of 5-Formyl-2-hydroxyphenyl acetate. By combining theoretical prediction with systematic experimental verification, researchers can confidently prepare solutions for a wide range of applications in drug development and chemical synthesis.

References

- University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Owens, J. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- Benchchem. (n.d.). 5-Formyl-2-hydroxyphenyl acetate | 65298-99-9.

- PubChem. (n.d.). 5-Formyl-2-hydroxyphenyl acetate. National Center for Biotechnology Information.

- Capot Chemical. (n.d.). MSDS of 5-Formyl-2-hydroxyphenyl acetate.

- University of the Sciences. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). (5-formyl-2-hydroxyphenyl) acetate CAS#: 65298-99-9.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Vertellus. (2015). Safety Data Sheet. Regulations.gov.

- Fisher Scientific. (2020). Safety Data Sheet.

- ChemPoint.com. (2018). Safety Data Sheet.

- Frontier, A. (2026). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.

Sources

- 1. 5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 5-Formyl-2-hydroxyphenyl acetate | 65298-99-9 | Benchchem [benchchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. fishersci.com [fishersci.com]

- 10. chempoint.com [chempoint.com]

Introduction: Establishing the Molecular Identity of a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Formyl-2-hydroxyphenyl acetate

Prepared by: Gemini, Senior Application Scientist

5-Formyl-2-hydroxyphenyl acetate (CAS No: 65298-99-9), also known as 3-acetoxy-4-hydroxybenzaldehyde, is an aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a phenyl ring substituted with formyl, hydroxyl, and acetate groups, provides multiple reactive sites for chemical modification.[1] This makes it a valuable building block for synthesizing a diverse array of more complex molecules, including Schiff bases, chalcones, and other biologically active derivatives.[1][3]

Given its role as a foundational precursor, the unequivocal confirmation of its structure is paramount. Misidentification could lead to the synthesis of incorrect downstream compounds, wasting valuable resources and time in research and development pipelines. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of 5-Formyl-2-hydroxyphenyl acetate (C₉H₈O₄).[4] The data, interpretations, and protocols herein are presented to equip researchers, scientists, and drug development professionals with the necessary information for confident structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Formyl-2-hydroxyphenyl acetate, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy Data

Proton NMR identifies the distinct types of hydrogen atoms in the molecule. The chemical shift of a proton is highly dependent on its local electronic environment, while spin-spin coupling provides information about neighboring protons. The ¹H NMR spectrum of 5-Formyl-2-hydroxyphenyl acetate is typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 5-Formyl-2-hydroxyphenyl acetate in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.86 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.71 - 7.69 | Multiplet (m) | 2H | Aromatic (H-2, H-6) |

| 7.13 | Doublet (d) | 1H | Aromatic (H-5) |

| 6.01 | Singlet (s) | 1H | Phenolic Hydroxyl (-OH) |

| 2.40 | Singlet (s) | 3H | Acetate Methyl (-OCOCH₃) |

-

Expert Interpretation:

-

The aldehydic proton at 9.86 ppm is the most deshielded signal, a characteristic feature of protons attached to a carbonyl carbon due to the strong electron-withdrawing nature of the oxygen atom.[1]

-

The aromatic protons resonate in the 7-8 ppm region, typical for benzene derivatives. The specific splitting patterns (multiplet and doublet) arise from coupling with adjacent protons on the ring, confirming their relative positions.

-

The sharp singlet at 2.40 ppm , integrating to three protons, is unambiguously assigned to the methyl group of the acetate moiety. Its chemical shift is consistent with a methyl group attached to an ester carbonyl.[1]

-

The phenolic hydroxyl proton appears as a singlet at 6.01 ppm. Its chemical shift can be variable and is often concentration-dependent; it may also appear as a broader signal.

-

Carbon-13 (¹³C) NMR Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: ¹³C NMR Spectroscopic Data for 5-Formyl-2-hydroxyphenyl acetate in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 190.63 | Aldehyde Carbonyl (-C HO) |

| 169.20 | Ester Carbonyl (-OC OCH₃) |

| 153.50 | Aromatic (C-4) |

| 138.72 | Aromatic (C-2) |

| 129.80 | Aromatic (C-6) |

| 129.77 | Aromatic (C-1) |

| 124.21 | Aromatic (C-3) |

| 117.62 | Aromatic (C-5) |

| 20.86 | Acetate Methyl (-OCOC H₃) |

-

Expert Interpretation:

-

The two signals in the highly deshielded region (>160 ppm) correspond to the two carbonyl carbons. The aldehyde carbonyl (190.63 ppm) is typically found further downfield than the ester carbonyl (169.20 ppm), consistent with established chemical shift ranges.[1][5]

-

The six signals between 117 and 154 ppm represent the six carbons of the aromatic ring. The specific shifts are determined by the electronic effects of the attached substituents (hydroxyl, acetate, and formyl groups).

-

The most upfield signal at 20.86 ppm is assigned to the methyl carbon of the acetate group, a characteristic chemical shift for sp³ hybridized carbons of this type.[1]

-

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Formyl-2-hydroxyphenyl acetate.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to approximately 240 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbons, including quaternary ones.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying which groups are present in a molecule.

IR Absorption Data

The IR spectrum of 5-Formyl-2-hydroxyphenyl acetate displays several key absorption bands that confirm the presence of its hydroxyl, ester, and aldehyde functionalities.

Table 3: Key IR Absorption Bands for 5-Formyl-2-hydroxyphenyl acetate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3400 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~2850 | Medium | C-H Stretch | Aldehyde (-CHO) |

| ~1765 | Strong | C=O Stretch | Ester (-OCOCH₃) |

| ~1680 | Strong | C=O Stretch | Aldehyde (-CHO) |

| ~1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1215 | Strong | C-O Stretch | Ester (Aryl-O) |

-

Expert Interpretation:

-

The broad O-H stretching band is indicative of a hydroxyl group involved in hydrogen bonding.[6]

-

The presence of two distinct, strong carbonyl (C=O) absorptions is a critical piece of evidence. The peak at ~1765 cm⁻¹ is characteristic of an aryl acetate ester, while the peak at a lower frequency (~1680 cm⁻¹) is typical for an aromatic aldehyde.[3][7] This confirms that both functional groups are present and distinct.

-

The aldehyde C-H stretch at ~2850 cm⁻¹ provides further confirmation of the formyl group.[6]

-

The strong band around 1215 cm⁻¹ is due to the C-O stretching of the ester group, another key diagnostic peak.[8]

-

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid 5-Formyl-2-hydroxyphenyl acetate powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After acquisition, release the pressure clamp, remove the sample, and clean the crystal thoroughly.

IR Workflow Diagram

Caption: Workflow for IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact elemental formula.

Mass Spectrometry Data

The molecular formula of 5-Formyl-2-hydroxyphenyl acetate is C₉H₈O₄, giving it a monoisotopic mass of approximately 180.042 Da.[4]

-

Molecular Ion: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of the molecular ion.[1] For C₉H₈O₄, the expected m/z would be 180.04226.

-

Fragmentation Analysis: Under electron ionization (EI), the molecule fragments in a predictable way. Analyzing these fragments provides corroborating structural evidence.

Table 4: Plausible EI-MS Fragmentation of 5-Formyl-2-hydroxyphenyl acetate

| m/z | Proposed Fragment Identity | Comments |

| 180 | [C₉H₈O₄]⁺˙ | Molecular Ion [M]⁺˙ |

| 138 | [M - C₂H₂O]⁺˙ | Loss of ketene from the acetate group |

| 110 | [138 - CO]⁺˙ | Loss of carbon monoxide from the formyl group |

-

Expert Interpretation:

-

A common and diagnostically significant fragmentation pathway for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[1] The observation of a peak at m/z 138 (180 - 42) is strong evidence for the acetate group.

-

The subsequent loss of carbon monoxide (CO, 28 Da) from the peak at m/z 138 to give a fragment at m/z 110 is characteristic of an aromatic aldehyde.

-

Experimental Protocol for Mass Spectrometry (HRMS-ESI)

Electrospray Ionization (ESI) is a soft ionization technique often coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers for high-resolution measurements.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[9]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-4 kV) to the ESI needle to generate a fine spray of charged droplets.[9]

-

Mass Analysis: Set the mass spectrometer to acquire data in positive or negative ion mode over a relevant m/z range (e.g., 50-500). Use an internal calibrant (lock mass) to ensure high mass accuracy.[9]

-

Data Analysis: Determine the m/z of the most abundant ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Use the instrument's software to calculate the elemental formula based on the accurate mass measurement.

MS Workflow Diagram

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS).

Conclusion: A Triad of Evidence for Structural Confirmation

The structural elucidation of 5-Formyl-2-hydroxyphenyl acetate is definitively achieved through the combined application of NMR, IR, and MS.

-

NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of the acetate, formyl, and hydroxyl groups to the aromatic ring.

-

IR spectroscopy offers rapid and unambiguous confirmation of the presence of these key functional groups through their characteristic vibrational frequencies.

-

Mass spectrometry verifies the molecular weight and elemental formula while providing corroborating structural evidence through predictable fragmentation patterns.

Together, these three techniques form a powerful analytical triad, providing orthogonal data points that converge to a single, unambiguous structural assignment. This rigorous characterization is the essential foundation upon which further synthesis and drug discovery efforts can be confidently built.

References

-

PubChem. 5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344. National Center for Biotechnology Information. Available at: [Link]

-

Khan, K. M., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. National Institutes of Health. Available at: [Link]

-

Research Square. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Research Square. Available at: [Link]

-

Singh, R. D. (1988). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Indian Academy of Sciences. Available at: [Link]

-

Singh, P., et al. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. National Institutes of Health. Available at: [Link]

-

Pelkonen, O., et al. (2010). Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. National Institutes of Health. Available at: [Link]

-

IQ-USP. 13.18 Carbon-13 NMR. University of São Paulo. Available at: [Link]

Sources

- 1. 5-Formyl-2-hydroxyphenyl acetate | 65298-99-9 | Benchchem [benchchem.com]

- 2. (5-formyl-2-hydroxyphenyl) acetate | 65298-99-9 [chemicalbook.com]

- 3. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iq.usp.br [iq.usp.br]

- 6. ias.ac.in [ias.ac.in]

- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 5-Formyl-2-hydroxyphenyl acetate: A Strategic Building Block in Modern Synthetic Chemistry

An In-depth Technical Guide for R&D Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Formyl-2-hydroxyphenyl acetate is an aromatic compound featuring a unique trifecta of functional groups: a reactive aldehyde, a protected phenolic hydroxyl (acetate), and an activated phenyl ring.[1] This strategic combination makes it an exceptionally valuable and versatile intermediate in synthetic chemistry. The acetate group serves as a robust protecting group for the phenolic hydroxyl, enabling chemoselective transformations at the formyl moiety and preventing unwanted side reactions.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 5-Formyl-2-hydroxyphenyl acetate. It delves into its pivotal role in the construction of complex heterocyclic scaffolds, its application in pharmaceutical synthesis as a key intermediate, and its utility in creating advanced materials, thereby offering field-proven insights for its effective utilization in research and development.

The Strategic Imperative: Why Choose 5-Formyl-2-hydroxyphenyl acetate?

In multistep organic synthesis, the ability to selectively react one functional group in the presence of others is paramount. This is the core advantage offered by 5-Formyl-2-hydroxyphenyl acetate. The acetylation of the phenolic hydroxyl group is not a trivial modification; it is a deliberate strategic choice that imparts significant control over the molecule's reactivity.

-

Chemoselectivity: The acetate group deactivates the highly reactive hydroxyl group, which could otherwise interfere with reactions targeting the aldehyde, such as nucleophilic additions or condensations. This protective strategy is fundamental in multi-step syntheses.[1]

-

Orthogonal Control: The distinct chemical nature of the formyl and acetate groups allows for their independent manipulation. The formyl group can be oxidized, reduced, or engaged in C-C bond formation, after which the acetate can be selectively hydrolyzed under basic conditions to liberate the free phenol for subsequent reactions. This inherent orthogonality permits a planned and controlled sequence for building molecular complexity.[1]

-

Enhanced Solubility: The acetate group often improves the solubility of the compound in common organic solvents compared to its free-phenol counterpart, facilitating easier handling and purification.

This combination of features makes it a crucial building block for crafting complex molecules such as flavonoids, quinones, and other polyphenolic compounds.[1]

Synthesis and Purification Protocol

The most common and efficient route to 5-Formyl-2-hydroxyphenyl acetate is the acetylation of a suitable precursor like 5-formylsalicylic acid.[1] This reaction proceeds under mild conditions with high yields.[1]

Experimental Protocol: Synthesis via Acetylation

Objective: To prepare 5-Formyl-2-hydroxyphenyl acetate with high purity.

Materials:

-

5-Formylsalicylic acid

-

Acetic anhydride

-

Pyridine (catalytic amount)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-formylsalicylic acid in acetic anhydride.

-

Catalysis: Add a catalytic amount of pyridine to the suspension. Pyridine acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct.

-

Reaction: Heat the mixture gently (e.g., 50-60 °C) and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Formyl-2-hydroxyphenyl acetate.

Trustworthiness - A Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR Spectroscopy: Expect to see a characteristic singlet for the acetyl methyl protons (CH₃) around δ 2.3 ppm, along with aromatic and aldehyde proton signals.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₈O₄ (180.16 g/mol ).[2]

-

Melting Point: A sharp melting point consistent with literature values indicates high purity.

Application in the Synthesis of Bioactive Heterocycles

Heterocyclic compounds are foundational scaffolds in medicinal chemistry.[3] The reactive aldehyde of 5-Formyl-2-hydroxyphenyl acetate is a key entry point for constructing these complex ring systems.[1]

Workflow: Construction of Thiazole Derivatives

The Hantzsch thiazole synthesis provides a classic example, involving the reaction of an α-haloketone with a thioamide. The formyl group of our building block is a crucial handle for creating the necessary precursors for such cyclizations.[1]

Caption: A generalized workflow for thiazole synthesis using 5-Formyl-2-hydroxyphenyl acetate.

The aldehyde functionality is first converted into a thioamide or a related intermediate. This intermediate then undergoes the classical Hantzsch reaction with an α-haloketone to construct the thiazole ring, a common motif in many pharmaceutical agents.

A Key Intermediate in Pharmaceutical Synthesis

The strategic use of protecting groups is a cornerstone of drug development. 5-Formyl-2-hydroxyphenyl acetate serves as an ideal protected intermediate in the synthesis of complex drug metabolites.

Case Study: Synthesis of Hydroxytolterodine Metabolite

A key example is its potential role in synthesizing hydroxytolterodine (HT), the primary active metabolite of Tolterodine, a drug used to treat overactive bladder.[1] Direct synthesis routes often suffer from very low yields.[1] Using 5-Formyl-2-hydroxyphenyl acetate provides a more efficient pathway.

The logic behind this synthetic choice is illustrated below:

Caption: Strategic use of 5-Formyl-2-hydroxyphenyl acetate in metabolite synthesis.

In this pathway, the acetate group protects the phenolic hydroxyl from unwanted side reactions while the complex aminopropyl-phenyl side chain is constructed using the aldehyde as a reactive handle.[1] Once the side chain is in place, the protecting group is easily removed, and the formyl group is reduced to the required hydroxymethyl group of the final active metabolite.[1]

Advanced Applications in Ligand and Materials Synthesis

The reactivity of the formyl group extends beyond heterocycle formation into the realm of materials science and coordination chemistry.

Schiff Base Ligands and Metal Complexes

The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. These derivatives, particularly those derived from aromatic amines, are excellent ligands for coordinating with metal ions. The resulting metal complexes have been investigated for a wide range of applications.

Table 1: Potential Applications of Metal Complexes Derived from the Building Block

| Metal Ion | Resulting Complex Property | Potential Application |

| Cu(II) | Enhanced Catalytic Activity | Catalysts for oxidation reactions |

| Zn(II) | Strong Photoluminescence | Fluorescent chemical sensors |

| Fe(III) | Unique Magnetic Properties | Molecular magnets, data storage |

| Ni(II) | Electrocatalytic Behavior | Energy conversion and storage |

This table represents potential applications based on the general behavior of related Schiff base complexes.

Conclusion

5-Formyl-2-hydroxyphenyl acetate is more than just a simple chemical reagent; it is a sophisticated synthetic tool. Its value lies in the strategic placement of an acetate protecting group, which enables a high degree of control and versatility in complex synthetic sequences. From the construction of bioactive heterocycles and key pharmaceutical intermediates to the development of novel coordination complexes, this building block provides researchers with a reliable and efficient starting point. Understanding the causality behind its design—the deliberate protection of the phenol to unlock the selective reactivity of the aldehyde—is key to leveraging its full potential in advancing chemical innovation.

References

-

Gomes, P., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

-

PubChem, 5-Formyl-2-hydroxyphenyl acetate, National Center for Biotechnology Information. [Link]

-

Gomes, P., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. [Link]

-

Ali, T. E. -S., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Selective Synthesis of 2-Acetoxy-5-formylbenzoic Acid

Introduction and Scientific Context

5-Formylsalicylic acid is a multifunctional aromatic compound featuring a carboxylic acid, a phenolic hydroxyl, and a formyl group.[1][2] This unique arrangement makes it a valuable precursor for the synthesis of more complex molecules, including bioactive compounds and dyes.[1] However, the presence of multiple reactive sites presents a significant challenge for selective chemical transformations. This application note provides a detailed, field-proven protocol for the selective acetylation of the phenolic hydroxyl group of 5-formylsalicylic acid to yield 2-acetoxy-5-formylbenzoic acid.

The described method leverages the principles of differential nucleophilicity to protect the phenol as an acetate ester, leaving the less reactive carboxylic acid and the stable formyl group intact for subsequent modifications.[3] This transformation is analogous to the industrial synthesis of acetylsalicylic acid (Aspirin) and is a cornerstone reaction in organic synthesis.[4][5] By providing a step-by-step guide with detailed mechanistic explanations and characterization data, this document serves as a comprehensive resource for researchers in drug development and chemical synthesis.

Reaction Scheme and Mechanistic Rationale

The core of this protocol is an esterification reaction where the phenolic hydroxyl group of 5-formylsalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Reaction: 5-Formylsalicylic Acid + Acetic Anhydride → 2-Acetoxy-5-formylbenzoic Acid + Acetic Acid